3-morpholin-4-ylsulfonylbenzamide
Overview
Description
3-morpholin-4-ylsulfonylbenzamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with a morpholine and sulfonyl group attached, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonylbenzamide typically involves the reaction of 3-aminobenzamide with morpholine and a sulfonylating agent. One common method includes the following steps:
Starting Materials: 3-aminobenzamide, morpholine, and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine.
Procedure: The 3-aminobenzamide is first dissolved in the solvent, followed by the addition of morpholine and the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine under reductive conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the benzamide moiety may produce primary amines.
Scientific Research Applications
3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonyl group but differ in their overall structure and biological activity.
Benzamides: Compounds such as 3-aminobenzamide have a similar benzamide core but lack the morpholine and sulfonyl groups.
Morpholine Derivatives: Compounds like morpholine-4-sulfonamide have a similar morpholine ring but differ in their functional groups and reactivity.
Uniqueness
3-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a benzamide core, morpholine ring, and sulfonyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTGJWJOTGZAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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